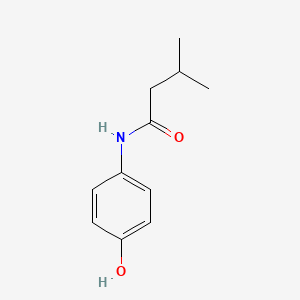

N-(4-羟基苯基)-3-甲基丁酰胺

描述

N-(4-hydroxyphenyl)-3-methylbutanamide is a compound that is structurally related to Glycin or N-(4-hydroxyphenyl)glycine . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

科学研究应用

1. 环丙烷羧酰胺合成

对N-(4-羟基苯基)-3-甲基丁酰胺进行碱催化的环化反应可形成环丙烷羧酰胺,为合成这些化合物提供了新的途径。该反应利用了异丙基锂(LDA)和二苯基磷酰氯酸酯(DPPCl),展示了N-(4-羟基苯基)-3-甲基丁酰胺在有机合成中的化学多样性(Mekhael等,2011)。

2. 基质金属蛋白酶抑制剂开发

N-(4-羟基苯基)-3-甲基丁酰胺的衍生物CGS 27023A已被确认为一种有效的基质金属蛋白酶抑制剂。这突显了其在开发针对基质金属蛋白酶的新型治疗药物中的潜力,这些酶在包括癌症在内的各种疾病中起着至关重要的作用(Wagner et al., 2009)。

3. 动物模型中的癌症预防

N-(4-羟基苯基)-3-甲基丁酰胺在动物模型中显示出预防原发性和转移性肿瘤的潜力。其在Lobund-Wistar大鼠前列腺癌发展抑制方面的有效性表明其在癌症研究中作为化学预防剂的潜力(Pollard et al., 1991)。

4. 抗惊厥和镇痛特性

该化合物及其衍生物已展示出抗惊厥活性和镇痛特性。这些衍生物中N-苄酰胺位点的修饰影响其药理活性,表明它们在开发新型抗惊厥药物方面具有潜力(King et al., 2011)。

5. 多种癌症的化学预防

研究表明N-(4-羟基苯基)-3-甲基丁酰胺在多种癌症的化学预防中的有效性,包括乳腺和尿道膀胱癌。这些发现对癌症研究具有重要意义,突显了该化合物在预防癌症发展中的潜力(McCormick et al., 1982)。

未来方向

N-(4-hydroxyphenyl)-3-methylbutanamide and its related compounds have potential for future research and applications. For instance, fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . Additionally, new lipid-based formulations and inhibition of cytochrome P450 (CYP) metabolism could be viable options to increase exposure in the future .

作用机制

Target of Action

N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .

Mode of Action

Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .

Result of Action

The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.

生化分析

Biochemical Properties

N-(4-hydroxyphenyl)-3-methylbutanamide has been reported to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction suggests that the compound may play a role in lipid metabolism, particularly in the synthesis of ceramides .

Cellular Effects

The compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that N-(4-hydroxyphenyl)-3-methylbutanamide may influence cell function by modulating membrane properties .

Molecular Mechanism

The molecular mechanism of N-(4-hydroxyphenyl)-3-methylbutanamide involves the generation of reactive oxygen species (ROS) . The compound is known to induce ROS, which have been associated with its inhibitory effect on SARS-CoV-2 entry .

Metabolic Pathways

N-(4-hydroxyphenyl)-3-methylbutanamide is involved in lipid metabolism due to its interaction with DEGS1

属性

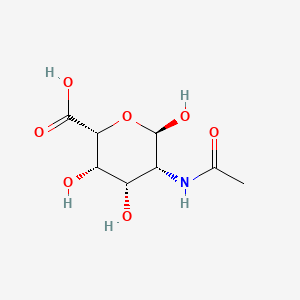

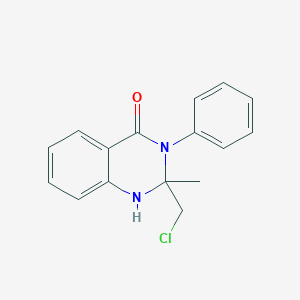

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPBLAFQZXIWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356880 | |

| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723755-75-7 | |

| Record name | N-(4-hydroxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)

![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)